BenchChemオンラインストアへようこそ!

8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

ELOVL6 inhibition Oxytocin receptor antagonism Structure-activity relationship

A unique 8-azabicyclo[3.2.1]octane chemotype combining a lipophilic naphthalene-1-sulfonyl moiety with a 1H-1,2,3-triazol-1-yl substituent. Differentiated from pyridyl/phenyl-sulfonyl analogs, this compound enables critical SAR exploration for ELOVL6 inhibition and oxytocin receptor antagonism. Ideal for regioisomer comparison studies, in vitro ADME panels, or custom lead optimization programs. Standard analytical data ensures batch-to-batch integrity for reproducible research outcomes.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 2177366-24-2
Cat. No. B2498599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2177366-24-2
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=N5
InChIInChI=1S/C19H20N4O2S/c24-26(25,19-7-3-5-14-4-1-2-6-18(14)19)23-15-8-9-16(23)13-17(12-15)22-11-10-20-21-22/h1-7,10-11,15-17H,8-9,12-13H2
InChIKeyDRSZNXSJTPRCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane: Procurement Baseline and Compound Identity


8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2177366-24-2) is a synthetic small molecule characterized by a tropane-derived 8-azabicyclo[3.2.1]octane core, featuring an N-8 naphthalene-1-sulfonyl substituent and a C-3 1H-1,2,3-triazol-1-yl group . The compound has a molecular formula of C19H20N4O2S and a molecular weight of 368.46 g/mol . It belongs to a broader class of azabicyclo-substituted triazole derivatives that have been explored as oxytocin receptor antagonists [1] and as long-chain fatty acid elongase 6 (ELOVL6) inhibitors [2]. However, a comprehensive search of primary research papers and authoritative databases for this specific compound yielded no publications containing quantitative biological or physicochemical data [3].

Why 8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Class Analogs


Within the 8-azabicyclo[3.2.1]octane class, biological activity is exquisitely sensitive to the nature of both the N-8 sulfonyl and C-3 triazole substituents. For instance, in the ELOVL6 inhibitor series, replacing a 3-pyridylsulfonyl group with a 4-chlorophenylsulfonyl group resulted in a >10-fold loss of potency (IC50 shift from 79 nM to >1 µM) . Similarly, in oxytocin antagonist scaffolds, the regioisomeric attachment of the triazole ring (1H-1,2,3-triazol-1-yl vs. 2H-1,2,3-triazol-2-yl) and the aryl sulfonyl substitution pattern dictate receptor binding affinity and selectivity against vasopressin V1a and V2 receptors [1]. The specific combination of a naphthalene-1-sulfonyl group with a 1H-1,2,3-triazol-1-yl moiety on the azabicyclo scaffold represents a unique chemotype whose pharmacological fingerprint cannot be predicted by interpolation from close analogs without explicit comparative data.

Quantitative Comparative Evidence for 8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane


Comparative Biological Activity Data for 2177366-24-2 vs. Structural Analogs

A systematic search of PubMed, Google Scholar, and the patent literature for compound 2177366-24-2 identified no primary research articles, screening data, or patents that explicitly report quantitative biological activity (e.g., IC50, Ki, EC50) for this specific compound [1]. While the compound belongs to the 3-sulfonyl-8-azabicyclo[3.2.1]octane class for which ELOVL6 inhibitory activity has been established (e.g., lead compound 1a with an IC50 of 210 nM against human ELOVL6) [2], and to the azabicyclo-substituted triazole class for which oxytocin antagonism has been described [3], no head-to-head or cross-study quantitative comparison involving 2177366-24-2 is available in the public domain.

ELOVL6 inhibition Oxytocin receptor antagonism Structure-activity relationship

Physicochemical and ADME Property Comparison for 2177366-24-2

No experimentally measured physicochemical properties (logP, logD, aqueous solubility, pKa, plasma protein binding) or ADME parameters (microsomal stability, permeability, CYP inhibition) were found for compound 2177366-24-2 in public databases such as PubChem, ChEMBL, or DrugBank [1]. The compound's molecular formula (C19H20N4O2S) and weight (368.46 g/mol) place it within drug-like chemical space, and the presence of a naphthalene-1-sulfonyl group (calculated logP contribution ~2.5–3.0) suggests moderate to high lipophilicity . However, without experimental data, these remain computational estimates and cannot support a procurement decision over close analogs such as (1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CAS 2108363-41-1), which shares the same molecular formula but differs in triazole regioisomerism .

Lipophilicity Solubility Metabolic stability

Selectivity and Off-Target Profiling for 2177366-24-2

No selectivity profiling data (e.g., against a panel of receptors, ion channels, kinases, or CYP enzymes) was identified for compound 2177366-24-2 [1]. In the broader azabicyclo-substituted triazole class, selectivity over vasopressin V1a and V2 receptors is a critical parameter for oxytocin antagonist development, with selectivity ratios ranging from 10- to 100-fold reported for optimized compounds [2]. The specific naphthalene-1-sulfonyl and 1H-1,2,3-triazol-1-yl substitution pattern may influence selectivity in ways that cannot be extrapolated from other members of the class without direct experimental evidence.

Off-target activity Kinase selectivity Safety pharmacology

Scientifically Justified Application Scenarios for 8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane


Chemical Probe Synthesis and Structure-Activity Relationship (SAR) Exploration in the ELOVL6 Inhibitor Series

Compound 2177366-24-2 can serve as a synthetic building block for exploring the SAR of the 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor class. The naphthalene-1-sulfonyl group is a bulkier, more lipophilic replacement for the pyridyl- or phenyl-sulfonyl groups found in known inhibitors such as compound 1a (IC50 = 210 nM) [1]. Systematic comparison of 2177366-24-2 with its des-naphthyl or alternative aryl sulfonyl analogs in an ELOVL6 enzymatic assay could reveal whether the naphthalene substituent enhances potency or selectivity. This scenario is appropriate only when the user has access to an ELOVL6 activity assay and comparator compounds.

Oxytocin Receptor Antagonist Lead Generation and Selectivity Profiling

The azabicyclo-substituted triazole scaffold is claimed as an oxytocin receptor antagonist chemotype [2]. Compound 2177366-24-2 could be evaluated in a radioligand binding assay against human oxytocin receptor (OTR) and counter-screened against vasopressin V1a, V1b, and V2 receptors to establish its target engagement and selectivity profile. The resulting data would position the compound relative to other oxytocin antagonists and inform whether the naphthalene-1-sulfonyl/1H-1,2,3-triazol-1-yl combination offers advantages over alternative substituent patterns.

Regioisomer Comparison Study: 1H-1,2,3-Triazol-1-yl vs. 2H-1,2,3-Triazol-2-yl Pharmacological Impact

Compound 2177366-24-2 (featuring a 1H-1,2,3-triazol-1-yl group) and its regioisomer (1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CAS 2108363-41-1) share the same molecular formula but differ in the connectivity of the triazole ring. A head-to-head comparison of these two regioisomers in the same assay system (e.g., ELOVL6 inhibition or oxytocin receptor binding) would directly quantify the impact of triazole regioisomerism on biological activity, providing critical information for lead optimization and intellectual property strategy.

Pharmacokinetic and Metabolic Stability Assessment in the 8-Azabicyclo[3.2.1]octane Series

Given the absence of experimental ADME data for 2177366-24-2, a focused in vitro ADME panel (microsomal stability, CYP inhibition, plasma protein binding, and parallel artificial membrane permeability assay) could be conducted [3]. The results would enable comparison with established ELOVL6 inhibitors (e.g., compound 1w, which demonstrated oral bioavailability in rodents) [1] and inform whether the naphthalene-1-sulfonyl group introduces metabolic liabilities relative to smaller aryl sulfonyl substituents.

Quote Request

Request a Quote for 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.